Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate
Overview
Description
Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a benzoate ester group, a chloromethyl group, and a methyloxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring and the benzoate ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Hydrolysis Products: Hydrolysis results in the formation of benzoic acid and methanol.
Scientific Research Applications
Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The oxazole ring and benzoate ester group may also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(chloromethyl)benzoate: Lacks the oxazole ring, making it less versatile in certain synthetic applications.
4-(Chloromethyl)-5-methyloxazole: Lacks the benzoate ester group, which may reduce its solubility and reactivity in some contexts.
Methyl 4-(4-methyl-5-oxazolyl)benzoate:
Uniqueness
Methyl 4-(4-(chloromethyl)-5-methyloxazol-2-yl)benzoate is unique due to the combination of its functional groups, which confer a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for a wide range of scientific research and industrial applications.
Properties
IUPAC Name |
methyl 4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-8-11(7-14)15-12(18-8)9-3-5-10(6-4-9)13(16)17-2/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIECEJBJUVTIRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(=O)OC)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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